molecular formula C13H16F3N B6150009 3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine CAS No. 1538913-19-7

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine

Cat. No.: B6150009
CAS No.: 1538913-19-7
M. Wt: 243.3
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Description

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.

    Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor with a trifluoromethyl group.

Uniqueness

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine is unique due to its specific structural features, including the piperidine ring and the trifluoromethyl-substituted phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1538913-19-7

Molecular Formula

C13H16F3N

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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